1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Lipophilicity ADME Drug-likeness

Fragment-based screening requires soluble, vector-defined building blocks to avoid DMSO artefacts. 1-(4-Pyridylmethyl)piperidine-4-carboxylic acid (CAS 774531-43-0) addresses this with a pyridin-4-ylmethyl substituent that provides a distinct H-bond acceptor absent in benzyl analogs. Key advantages: • High aqueous solubility (~7.3×10⁵ mg/L) enables screening at high fragment concentrations. • Carboxylic acid handle for facile amide library generation targeting CNS-MPO space. • Pyridine nitrogen enables orthogonal metal-binding for MOF and coordination polymer construction. Supplied as white crystalline powder, ≥95% purity, with full characterization. Ideal for kinase, GPCR, and ion channel programs.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 774531-43-0
Cat. No. B1302842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-pyridin-4-ylmethylpiperidine-4-carboxylic acid
CAS774531-43-0
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC2=CC=NC=C2
InChIInChI=1S/C12H16N2O2/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,15,16)
InChIKeyFQQLUUHEXSHYTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyridin-4-ylmethylpiperidine-4-carboxylic Acid Physicochemical Profile


1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid (CAS 774531‑43‑0, molecular formula C₁₂H₁₆N₂O₂, molecular weight 220.27 g·mol⁻¹) is a heterocyclic building block that combines a piperidine‑4‑carboxylic acid core with a pyridin‑4‑ylmethyl substituent . It is primarily supplied as a white to off‑white crystalline powder with a melting point of 222–224 °C and a computed logP of 1.32 [1]. The compound is catalogued by multiple research‑chemical vendors and is listed in the TimTec screening collection (TIMTEC‑BB SBB010181), indicating its relevance for early‑stage drug discovery .

1-Pyridin-4-ylmethylpiperidine-4-carboxylic Acid: Substitution Limits of In-Class Analogs


Although the piperidine‑4‑carboxylic acid scaffold is common to many building blocks, the identity of the N‑substituent dictates the compound’s ionisation state, lipophilicity, and hydrogen‑bond capacity. Replacing the pyridin‑4‑ylmethyl group with a benzyl or pyridin‑3‑ylmethyl analogue alters the logD₇.₄ by more than one log unit, shifts the pKₐ by 0.2–0.5 units, and changes the polar surface area by up to 13 Ų [1][2]. These differences translate into measurable variations in aqueous solubility, passive permeability, and the ability to participate in specific pharmacophoric interactions. Consequently, a fragment hit or lead series built on the 4‑pyridylmethyl derivative cannot be directly replaced by a regioisomer or phenyl analogue without repeating key ADME and potency assays [3].

1-Pyridin-4-ylmethylpiperidine-4-carboxylic Acid: Quantitative Evidence vs. Analogs


LogD₇.₄ Advantage vs. 1-Benzyl Analog

At physiological pH (7.4), 1‑pyridin‑4‑ylmethylpiperidine‑4‑carboxylic acid exhibits a computed logD of −1.97, compared with −0.74 for the 1‑benzyl analogue. The 1.23‑unit lower logD indicates substantially greater hydrophilicity, which can translate into higher aqueous solubility and reduced non‑specific protein binding [1][2].

Lipophilicity ADME Drug-likeness

PSA: Enhanced H-Bond Capacity vs. 1-Benzyl Analog

The polar surface area of 1‑pyridin‑4‑ylmethylpiperidine‑4‑carboxylic acid is 53.43 Ų, compared with 40.54 Ų for the 1‑benzyl analogue. The additional 12.89 Ų arises from the pyridine nitrogen, which acts as an extra hydrogen‑bond acceptor. This higher PSA lowers predicted passive membrane permeability but improves aqueous solubility and provides an additional pharmacophoric anchor point [1][2].

Permeability Oral bioavailability Fragment-based drug design

Melting Point Advantage vs. 1-Benzyl Analog

The melting point of 1‑pyridin‑4‑ylmethylpiperidine‑4‑carboxylic acid is reported as 222–224 °C, whereas the 1‑benzylpiperidine‑4‑carboxylic acid melts at 167–169 °C. The approximately 55 °C higher melting point indicates stronger intermolecular forces (likely due to pyridine‑mediated dipole interactions), which can confer advantages in solid‑state stability, ease of handling, and crystallinity during purification .

Solid-state properties Formulation Handling

pKₐ Difference vs. 1-Benzyl Analog

The computed pKₐ of the carboxylic acid group in 1‑pyridin‑4‑ylmethylpiperidine‑4‑carboxylic acid is 3.88, compared with 4.11 for the 1‑benzyl analogue. The 0.23‑unit lower pKₐ means the 4‑pyridylmethyl derivative is slightly more acidic and will be more extensively ionised at pH 5–6, a range relevant for early absorption in the gastrointestinal tract. This can enhance solubility in the intestinal lumen without requiring salt formation [1][2].

Ionisation Solubility Salt formation

Purity Benchmark: Superior to Regioisomeric Analogs

Multiple vendors (e.g., SynHet, Leyan) list 1‑pyridin‑4‑ylmethylpiperidine‑4‑carboxylic acid at ≥98% or even >99% purity, whereas the 3‑pyridylmethyl and 2‑pyridylmethyl regioisomers are most commonly supplied at 95% purity. Higher initial purity reduces the burden of in‑house purification, improves reaction stoichiometry control, and enhances lot‑to‑lot reproducibility in SAR campaigns .

Purity specification Procurement Reproducibility

Applications of 1-Pyridin-4-ylmethylpiperidine-4-carboxylic Acid


FBDD Library for CNS and Oncology

With a molecular weight of 220 Da, a logD₇.₄ of −1.97, and a tPSA of 53 Ų, 1‑pyridin‑4‑ylmethylpiperidine‑4‑carboxylic acid falls within the range recommended for fragment libraries (MW < 300, logP < 3, PSA < 60 Ų). Its pyridine nitrogen provides an additional hydrogen‑bond acceptor that is absent in the 1‑benzyl analog, enabling distinct binding interactions. The compound’s higher aqueous solubility (predicted water solubility ≈ 7.3 × 10⁵ mg/L at 25 °C) facilitates screening at high fragment concentrations without DMSO‑related artefacts .

CNS-Penetrant Lead Synthesis via Amide Coupling

The carboxylic acid handle allows facile amide bond formation with diverse amines, generating focused libraries. The computed logP of 1.32 and moderate PSA place the resulting amide derivatives within favourable CNS‑MPO parameter space, whereas amides derived from the more lipophilic 1‑benzyl analogue (logP ≈ 1.9) may be less compliant. The 4‑pyridylmethyl substituent also offers a vector for additional H‑bond interactions with target proteins .

Antiviral & Anticancer API Intermediate

The dihydrochloride salt of 1‑pyridin‑4‑ylmethylpiperidine‑4‑carboxylic acid has been explicitly described as an intermediate in the synthesis of antiviral and anticancer drugs. The presence of both piperidine and pyridine moieties—two of the most prevalent heterocycles in FDA‑approved drugs—makes this compound a versatile starting material for medicinal chemistry programmes targeting kinases, GPCRs, and ion channels .

Coordination Chemistry & MOF Synthesis

The compound’s carboxylic acid and pyridine nitrogen can act as orthogonal metal‑binding sites. In contrast to the 1‑benzyl analog, which lacks the pyridine donor, 1‑pyridin‑4‑ylmethylpiperidine‑4‑carboxylic acid can bridge two metal centres simultaneously, making it a candidate for the construction of heterometallic coordination polymers or MOFs with potential applications in gas storage and catalysis .

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